

Check Availability & Pricing

# Core Concepts: Understanding DSPE-PEG-SH MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | DSPE-PEG-SH, MW 2000 |           |
| Cat. No.:            | B15573441            | Get Quote |

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a heterobifunctional, PEGylated phospholipid derivative widely employed in nanomedicine and drug delivery.[1] It is an amphiphilic polymer, meaning it possesses both a hydrophobic (water-fearing) lipid tail (DSPE) and a hydrophilic (water-loving) polymer head (PEG-SH).[2][3] This unique structure allows it to self-assemble in aqueous solutions into micelles or to be incorporated into the lipid bilayer of nanoparticles such as liposomes.[4][5][6]

The key functionalities of DSPE-PEG-SH MW 2000 are:

- DSPE Anchor: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine portion is a saturated 18-carbon phospholipid that serves as a robust hydrophobic anchor, allowing for stable insertion into the lipid core of nanoparticles.[7]
- PEG 2000 Spacer: The polyethylene glycol chain of approximately 2000 Da forms a
  hydrophilic, flexible corona on the nanoparticle surface. This PEG layer creates a "stealth"
  characteristic, providing a steric barrier that inhibits the adsorption of plasma proteins
  (opsonization).[3][8][9] This, in turn, reduces recognition and clearance by the mononuclear
  phagocyte system (MPS), significantly prolonging the circulation half-life of the nanocarrier in
  the bloodstream.[8][10][11]
- Terminal Thiol (-SH) Group: The reactive thiol (sulfhydryl) group at the distal end of the PEG chain is a critical functional handle for bioconjugation. It readily reacts with maleimide-functionalized molecules to form a stable covalent thioether bond.[4][5][6][12] This allows for



the surface modification of nanoparticles with targeting ligands such as antibodies, peptides, or aptamers to achieve site-specific drug delivery.[1][8]

# Synthesis and Chemical Reactions Synthesis of DSPE-PEG-SH

A common method for synthesizing DSPE-PEG-SH is by modifying a precursor molecule, DSPE-PEG-Amine, using Traut's reagent (2-iminothiolane). The primary amine group reacts with Traut's reagent to introduce a free thiol group.[13]



Click to download full resolution via product page

Caption: Synthesis of DSPE-PEG-SH from DSPE-PEG-Amine.

## **Thiol-Maleimide Conjugation Chemistry**



The terminal thiol group of DSPE-PEG-SH is most commonly utilized for covalently attaching targeting moieties through a Michael addition reaction with a maleimide group. This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[14][15]



Click to download full resolution via product page

Caption: Thiol-maleimide coupling for nanoparticle targeting.

# Quantitative Data and Physicochemical Characterization

The physicochemical properties of DSPE-PEG-SH and the nanoparticles formulated with it are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and critical micelle concentration (CMC).



| Parameter                       | System                     | Value                                         | Method        | Reference |
|---------------------------------|----------------------------|-----------------------------------------------|---------------|-----------|
| Particle Size<br>(Diameter)     | DSPE-PEG2000<br>Micelles   | ~10 nm                                        | DLS & SAXS    | [16]      |
| DSPE-PEG2000<br>Micelles        | 16.5 - 20 nm               | Not Specified                                 | [10]          |           |
| DSPE-PEG2000<br>(alone)         | 52.0 nm                    | DLS                                           | [17]          | _         |
| cRGD-modified<br>Liposomes      | 126 nm                     | DLS                                           | [18]          |           |
| Zeta Potential                  | DSPE-PEG2000<br>Micelles   | -2.7 ± 1.1 mV                                 | DLS           | [16]      |
| DSPE-PEG2000<br>(alone)         | ~ -38.0 mV                 | DLS                                           | [17]          |           |
| Polydispersity<br>Index (PDI)   | cRGD-modified<br>Liposomes | 0.1                                           | DLS           | [18]      |
| Critical Micelle<br>Conc. (CMC) | DSPE-PEG2000               | 1.8 x 10 <sup>-5</sup> mol<br>L <sup>-1</sup> | Not Specified | [16]      |
| DSPE-PEG2000                    | Micromolar<br>Range        | Fluorescence                                  | [19]          |           |
| Aggregation<br>Number           | DSPE-PEG2000<br>Micelles   | ~90 units/micelle                             | Not Specified | [10]      |

## **Experimental Protocols**

# Protocol 1: Liposome Formulation via Thin-Film Hydration

This is a robust and widely used method for preparing liposomes and encapsulating hydrophobic drugs.[3][20][21]





Click to download full resolution via product page

Caption: Workflow for liposome preparation by thin-film hydration.



### Detailed Methodology:

- Lipid Dissolution: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-SH (a common molar ratio is 55:40:5), are dissolved in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[22]
   If a hydrophobic drug is to be encapsulated, it is added at this stage.[21]
- Film Formation: The flask is attached to a rotary evaporator, and the organic solvent is removed under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.[20][22]
- Drying: To ensure complete removal of the organic solvent, the flask is placed under a high vacuum for several hours or overnight.[21]
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4). The
  hydration is performed at a temperature above the phase transition temperature of the main
  lipid component to ensure proper formation of multilamellar vesicles (MLVs).[20]
- Size Reduction: The resulting MLV suspension is heterogeneous in size. To produce
  uniformly sized small unilamellar vesicles (SUVs), the suspension is subjected to size
  reduction. This is typically achieved by probe sonication or, more commonly, by extrusion
  through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20] The extrusion
  process is repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size
  distribution.[20]
- Purification and Sterilization: Unencapsulated drug is removed from the liposome suspension using techniques like size exclusion chromatography (SEC) or dialysis. The final formulation can be sterilized by filtration through a 0.22 µm filter.

## Protocol 2: Characterization of Drug Encapsulation Efficiency

This protocol determines the amount of drug successfully loaded into the nanoparticles.[20]

Methodology:



- Separation: The unencapsulated ("free") drug must be separated from the drug-loaded liposomes. This can be done using size exclusion chromatography, dialysis, or ultrafiltration.
   [20]
- Lysis: The purified liposomes are disrupted (lysed) to release the encapsulated drug. This is typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[20]
- Quantification: The concentration of the released drug is measured using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20]
- Calculation: The Encapsulation Efficiency (EE%) is calculated as: EE% = (Mass of Drug in Liposomes / Total Mass of Drug Used) x 100

### Mechanism of Action: The "Stealth" Effect

The PEG corona provided by DSPE-PEG-SH is fundamental to the in vivo efficacy of many nanomedicines. It provides a "stealth" or sterically stabilized surface that prevents the adsorption of opsonin proteins from the bloodstream. This, in turn, helps the nanoparticles evade recognition and uptake by macrophages of the mononuclear phagocyte system, primarily in the liver and spleen, leading to a longer circulation time and enhanced accumulation in target tissues (like tumors) via the Enhanced Permeability and Retention (EPR) effect.[2][9][20]





#### Click to download full resolution via product page

Caption: DSPE-PEG-SH provides a "stealth" effect, preventing opsonization and rapid clearance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DSPE-PEG-SH, DSPE PEG Lipids Biopharma PEG [biochempeg.com]
- 2. Application of poly(ethylene glycol)—distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dspe-peg(2000) TargetMol Chemicals [targetmol.com]
- 5. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]

### Foundational & Exploratory





- 7. nanocs.net [nanocs.net]
- 8. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 12. immunomart.com [immunomart.com]
- 13. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Core Concepts: Understanding DSPE-PEG-SH MW 2000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573441#dspe-peg-sh-mw-2000-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com